molecular formula C13H17N3 B1532004 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile CAS No. 1366899-80-0

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

Cat. No. B1532004
CAS RN: 1366899-80-0
M. Wt: 215.29 g/mol
InChI Key: NTSHXXPKQIWHED-UHFFFAOYSA-N
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Description

“4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of cyclic or acyclic precursors . For example, 4-(4-Dimethylaminophenyl)pyridine was synthesized via the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of Cu powder .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSHXXPKQIWHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile
Reactant of Route 2
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile
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4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile
Reactant of Route 4
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile
Reactant of Route 5
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile
Reactant of Route 6
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

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